A Technical Guide to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid: A Key Building Block in Modern Drug Discovery
A Technical Guide to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Medicinal chemists continually seek out structural motifs that can confer advantageous properties to lead compounds. Among these, the cyclopropyl group has emerged as a uniquely powerful tool. Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, leading to improved binding affinity with biological targets. Furthermore, the inherent strain of the cyclopropane ring can influence electronic properties and metabolic stability, often protecting adjacent functional groups from enzymatic degradation.[1] This guide focuses on a particularly valuable synthon that leverages these benefits: 1-(4-bromophenyl)cyclopropanecarboxylic acid (CAS Number: 345965-52-8 ).
The strategic incorporation of a 4-bromophenyl group provides a versatile handle for further synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) during lead optimization. This guide will provide an in-depth overview of the synthesis, properties, and applications of 1-(4-bromophenyl)cyclopropanecarboxylic acid, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
A clear understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. Below is a summary of the key identifiers and physicochemical characteristics of 1-(4-bromophenyl)cyclopropanecarboxylic acid.
| Property | Value | Source |
| CAS Number | 345965-52-8 | [2][3] |
| Molecular Formula | C₁₀H₉BrO₂ | [3][4] |
| Molecular Weight | 241.08 g/mol | [3][4] |
| Appearance | Solid | [2] |
| Boiling Point (Predicted) | 354.3 ± 35.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.671 g/cm³ | [2] |
| pKa (Predicted) | 4.14 ± 0.20 | [3] |
| InChI Key | BYJIXWOWTNEVFO-UHFFFAOYSA-N | [4][5] |
| SMILES | O=C(O)C1(c2ccc(Br)cc2)CC1 | [4][5] |
Synthesis and Mechanistic Considerations
The synthesis of 1-(4-bromophenyl)cyclopropanecarboxylic acid is a multi-step process that relies on established and robust organic chemistry transformations. A logical and efficient synthetic pathway proceeds through the corresponding nitrile intermediate, 1-(4-bromophenyl)cyclopropane-1-carbonitrile.
Two-Step Synthetic Workflow:
The overall transformation can be visualized as a two-step process starting from (4-bromophenyl)acetonitrile and 1,2-dibromoethane.
Caption: Synthetic pathway from (4-bromophenyl)acetonitrile to the target carboxylic acid.
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile
The formation of the cyclopropane ring is achieved via a nucleophilic substitution reaction. The acidic α-proton of (4-bromophenyl)acetonitrile is deprotonated by a strong base, such as sodium hydride (NaH), to generate a carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine atoms in 1,2-dibromoethane, followed by an intramolecular cyclization to form the cyclopropyl ring and expel the second bromide ion. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions.
Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid
The nitrile group of 1-(4-bromophenyl)cyclopropane-1-carbonitrile is then hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under harsh acidic conditions, for instance, by heating with aqueous sulfuric acid. The reaction proceeds through the formation of a protonated nitrile, which is then attacked by water, leading to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium sulfate.
Detailed Experimental Protocol
The following protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile
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To a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO).
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Under a nitrogen atmosphere, add (4-bromophenyl)acetonitrile (1.0 equivalent) dropwise to the suspension at room temperature.
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Stir the mixture for 30 minutes at room temperature to ensure complete formation of the carbanion.
-
Add 1,2-dibromoethane (1.1 equivalents) dropwise, maintaining the temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and cautiously quench by pouring it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)cyclopropane-1-carbonitrile.[2][4]
Part B: Hydrolysis to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
-
In a round-bottom flask, combine 1-(4-bromophenyl)cyclopropane-1-carbonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The solid precipitate is the crude carboxylic acid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-bromophenyl)cyclopropanecarboxylic acid.
Analytical Characterization
The identity and purity of 1-(4-bromophenyl)cyclopropanecarboxylic acid should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring (typically two doublets in the range of 7.0-7.6 ppm) and the diastereotopic methylene protons of the cyclopropyl ring (as complex multiplets in the upfield region, approximately 1.2-1.8 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carboxyl carbon (~175-180 ppm), the quaternary cyclopropyl carbon, the two aromatic carbons attached to bromine and the cyclopropyl group, the remaining aromatic carbons, and the methylene carbons of the cyclopropyl ring.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻, exhibiting the characteristic isotopic pattern for a compound containing one bromine atom.
-
High-Performance Liquid Chromatography (HPLC): The purity of the compound can be readily assessed by reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid or formic acid.
Applications in Drug Discovery and Development
The utility of 1-(4-bromophenyl)cyclopropanecarboxylic acid as a building block in drug discovery stems from the combination of the pharmacologically beneficial cyclopropyl group and the synthetically versatile bromophenyl moiety.
Role as a Bioisostere and Conformational Constraint
The cyclopropyl group can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, while introducing conformational rigidity. This rigidity can pre-organize the molecule into a bioactive conformation, leading to an entropic advantage upon binding to a target protein and thus increasing potency.
Metabolic Blocking
The cyclopropyl ring is generally more resistant to metabolic oxidation compared to alkyl chains. Placing it at a metabolically labile position in a drug candidate can block P450-mediated hydroxylation, thereby improving the metabolic stability and half-life of the compound.
Vector for Synthetic Diversification
The bromine atom on the phenyl ring is the key to unlocking the synthetic potential of this building block. It serves as a reactive handle for a variety of cross-coupling reactions, allowing for the late-stage functionalization of drug intermediates.
Caption: Cross-coupling reactions enabled by the 4-bromophenyl group.
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Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or aryl-heteroaryl structures.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with a wide range of amines.
-
Stille Coupling: Reaction with organostannanes to create new carbon-carbon bonds.
This synthetic versatility allows for the rapid generation of compound libraries around a common core, which is a cornerstone of modern lead optimization campaigns.
Safety and Handling
1-(4-bromophenyl)cyclopropanecarboxylic acid should be handled with the appropriate safety precautions for a laboratory chemical.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
Conclusion
1-(4-bromophenyl)cyclopropanecarboxylic acid is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. It offers the conformational and metabolic advantages of the cyclopropyl group, combined with the immense synthetic flexibility of the bromophenyl moiety. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and potential applications is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
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Home Sunshine Pharma. 1-(4-bromophenyl)cyclopropane-1-carboxylic Acid CAS 345965-52-8. Available from: [Link]
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Chongqing Chemdad Co., Ltd. 1-(4-bromophenyl)cyclopropanecarboxylic acid. Available from: [Link]
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MySkinRecipes. 1-(4-bromophenyl)cyclopropane-1-carbonitrile. Available from: [Link]
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CP Lab Safety. 1-(4-bromophenyl)cyclopropane-1-carbonitrile, min 97%, 100 grams. Available from: [Link]
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PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]
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PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. Available from: [Link]
- Google Patents. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
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